Hydromorphone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

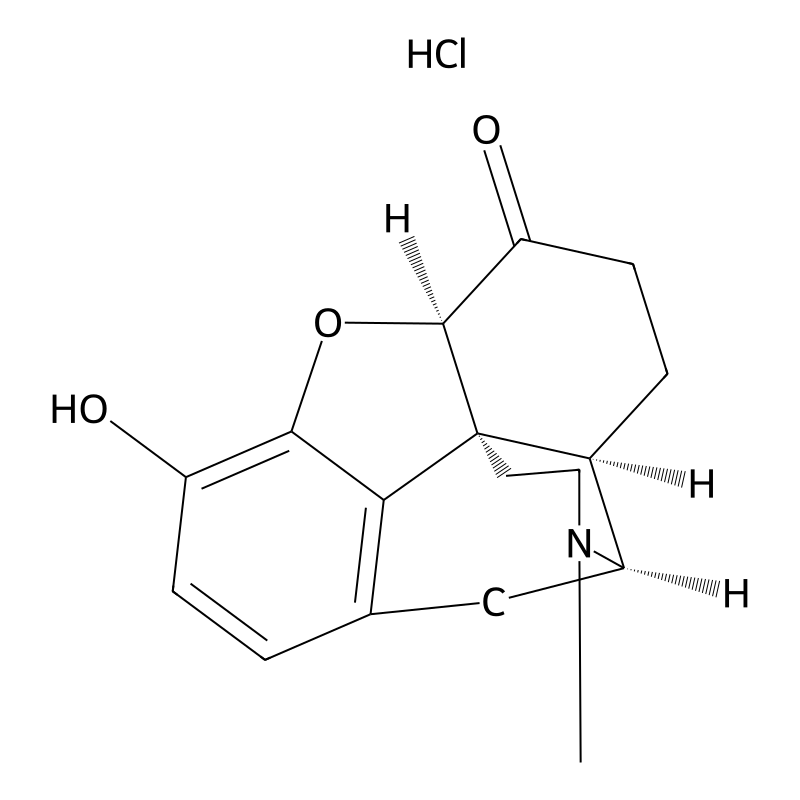

Hydromorphone hydrochloride (CAS 71-68-1) is a semi-synthetic phenanthrene-derivative opioid and a highly potent mu-opioid receptor agonist. Structurally distinguished from morphine by the oxidation of the 6-hydroxyl group to a ketone and the saturation of the 7,8-double bond, this hydrochloride salt form is engineered for exceptional aqueous solubility and thermal stability [1]. In industrial and laboratory settings, it is primarily procured as a high-concentration API precursor, a stable reference standard for long-term infusion models, and a precision positive control for opioid receptor binding assays [2].

Research Fit

Substituting hydromorphone hydrochloride with morphine hydrochloride or hydromorphone free base compromises both formulation parameters and assay precision. Morphine salts suffer from significantly lower aqueous solubility, limiting their use in low-volume, high-concentration infusion models and risking precipitation in pump reservoirs [1]. Furthermore, morphine produces the active metabolite morphine-6-glucuronide (M6G), which accumulates in renal impairment models and confounds pharmacokinetic data [2]. Conversely, utilizing hydromorphone free base drastically reduces aqueous solubility, necessitating non-physiological solvents that can interfere with in vitro cell viability and in vivo tolerability.

Substitution Risk

Aqueous Solubility for High-Concentration Formulations

Hydromorphone hydrochloride exhibits high aqueous solubility, dissolving at approximately 333 mg/mL (1 part in 3 parts water) at 20°C. In direct comparison, morphine hydrochloride demonstrates a solubility of only ~57 mg/mL (1 part in 17.5 parts water) under similar conditions [1]. This ~6-fold increase in solubility allows hydromorphone hydrochloride to be formulated at high concentrations (e.g., 50 mg/mL or higher) for low-volume subcutaneous or continuous infusion pumps without the risk of precipitation.

| Evidence Dimension | Aqueous solubility at 20°C |

| Target Compound Data | ~333 mg/mL (1:3 ratio) |

| Comparator Or Baseline | Morphine hydrochloride (~57 mg/mL, 1:17.5 ratio) |

| Quantified Difference | ~6-fold higher solubility |

| Conditions | Aqueous solution at 20°C |

Enables the development and testing of high-concentration, low-volume parenteral formulations critical for patient-controlled analgesia (PCA) and continuous infusion devices.

Mu-Opioid Receptor Affinity for High-Potency Assays

Structural modifications in hydromorphone, specifically the 6-ketone and saturated 7,8-bond, increase its binding affinity to the mu-opioid receptor (MOR). In competitive displacement assays, hydromorphone hydrochloride demonstrates a Ki of approximately 0.24 to 0.28 nM. By contrast, morphine exhibits a Ki of 1.8 to 3.26 nM [1]. This translates to a 7- to 10-fold higher potency, making hydromorphone a more stringent positive control for evaluating novel high-affinity MOR agonists or antagonists.

| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |

| Target Compound Data | Ki = 0.24 - 0.28 nM |

| Comparator Or Baseline | Morphine (Ki = 1.8 - 3.26 nM) |

| Quantified Difference | 7- to 10-fold higher binding affinity |

| Conditions | Competitive displacement assay in CHO cells expressing human MOR |

Provides a highly potent, reliable positive control for screening assays targeting mu-opioid receptor binding and activation.

Chemical Stability in Aqueous Delivery Systems

Hydromorphone hydrochloride demonstrates measurable chemical stability in aqueous solutions, a critical requirement for long-term infusion studies. When formulated at concentrations up to 80 mg/mL in 0.9% sodium chloride and stored in plastic syringes, hydromorphone hydrochloride retains >95% of its original concentration for 60 days at 23°C, and >97% at 37°C for shorter durations, remaining free of visible precipitation [1]. This extended stability profile minimizes degradation artifacts compared to more labile opioid formulations.

| Evidence Dimension | Chemical stability in 0.9% NaCl |

| Target Compound Data | >95% concentration retention at 60 days |

| Comparator Or Baseline | Baseline (Day 0 concentration) |

| Quantified Difference | <5% degradation over 60 days |

| Conditions | 1.5 to 80 mg/mL in 0.9% NaCl, 23°C, plastic syringes |

Ensures reproducible dosing and minimizes degradation-related confounding variables in long-term in vivo infusion models.

Metabolic Profile for Renal Impairment Models

Unlike morphine, which undergoes phase II metabolism to form the highly active and neuroexcitatory metabolite morphine-6-glucuronide (M6G), hydromorphone hydrochloride is primarily metabolized via UGT2B7 to hydromorphone-3-glucuronide (H3G) [1]. Because H3G lacks analgesic activity at the mu-opioid receptor, hydromorphone avoids the confounding M6G accumulation seen with morphine. This makes it a highly reliable comparator in renal impairment models.

| Evidence Dimension | Active 6-glucuronide metabolite formation |

| Target Compound Data | 0% (forms inactive H3G) |

| Comparator Or Baseline | Morphine (forms active M6G) |

| Quantified Difference | Complete elimination of M6G-related receptor activation |

| Conditions | Hepatic glucuronidation (in vivo/in vitro metabolism models) |

Crucial for pharmacokinetic and pharmacodynamic studies in renal failure models where active metabolite accumulation would otherwise distort efficacy and toxicity data.

High-Concentration Parenteral Formulation Development

Due to its ~333 mg/mL aqueous solubility, hydromorphone hydrochloride is the required API for developing and validating low-volume, high-concentration (e.g., >10 mg/mL) subcutaneous injection and patient-controlled analgesia (PCA) pump formulations, where morphine salts would risk precipitation [1].

Positive Control in High-Affinity Opioid Receptor Screening

With a mu-opioid receptor Ki of 0.24–0.28 nM, this compound serves as a stringent, high-potency benchmark for in vitro competitive displacement assays, offering 7- to 10-fold greater binding affinity than standard morphine controls [2].

Long-Term Continuous Infusion In Vivo Models

The proven chemical stability of hydromorphone hydrochloride in 0.9% NaCl (>95% retention over 60 days at 23°C) makes it the preferred opioid for chronic pain models requiring prolonged continuous infusion via osmotic pumps or external syringes [3].

Pharmacokinetic Studies in Renal Impairment

Because its primary metabolite (H3G) lacks mu-receptor activity, hydromorphone hydrochloride is utilized in specialized in vivo models—particularly those involving renal dysfunction—to avoid the confounding neuroexcitatory and analgesic effects caused by the M6G metabolite of morphine [4].

Application Fit Matrix

References

- [1] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013.

- [2] IUPHAR/BPS Guide to PHARMACOLOGY: Morphine and Hydromorphone Activity Data.

- [3] Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes. PubMed, 2002.

- [4] Safe Use of Opioids in Chronic Kidney Disease and Hemodialysis Patients. PMC.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (12.96%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (85.19%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (12.96%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (12.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

FDA Medication Guides

Hydromorphone Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

SPECGX LLC

10/07/2019

Palladone

CAPSULE, EXTENDED RELEASE;ORAL

PURDUE PHARMA LP

04/16/2014

Dilaudid

SOLUTION;ORAL

TABLET;ORAL

RHODES PHARMS

12/15/2023

PADAGIS US

03/04/2021

Use Classification

Explore Compound Types